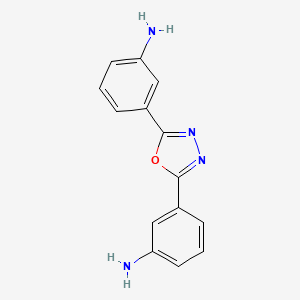

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Description

Structure

3D Structure

Properties

CAS No. |

2588-85-4 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-[5-(3-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C14H12N4O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,15-16H2 |

InChI Key |

HJLLHYNMAUWCNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Research Context and Significance of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Historical Trajectory of Oxadiazole-Based Architectures in Organic and Polymer Chemistry Research

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms, which has garnered significant interest in chemical research for several decades. researchgate.netnih.gov Its derivatives are noted for their exceptional chemical and thermal stability, a characteristic that has made them foundational building blocks for heat-resistant polymers. uni-augsburg.denih.gov The electron-deficient nature of the oxadiazole ring also imparts unique electronic properties, facilitating the injection and transport of electrons. uni-augsburg.de

This combination of thermal stability and electronic functionality led to the exploration of oxadiazole-containing polymers in materials science. Early research focused on developing thermostable fibers and films. researchgate.net Subsequently, the focus expanded into optoelectronics, where polymers incorporating oxadiazole units have been successfully utilized as electron transport layers and blue-light-emitting materials in polymer light-emitting diodes (PLEDs). uni-augsburg.decambridge.org The inherent rigidity and high photoluminescence quantum yield of the oxadiazole core continue to make it a subject of intense study for advanced materials. nih.gov

Strategic Importance of Dianiline Moieties as Precursors in Advanced Chemical Synthesis

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a wide array of polymers. rsc.org Dianilines, which possess two reactive amine functional groups, are particularly crucial as monomers for producing high-performance polymers through step-growth polymerization. acs.orgnih.gov These monomers can react with various co-monomers, such as diacid chlorides or dianhydrides, to form robust polymer chains like polyamides and polyimides.

The strategic value of dianiline moieties lies in their ability to impart desirable properties to the resulting polymers, including high thermal stability, mechanical strength, and chemical resistance. rsc.org Furthermore, the geometry of the dianiline monomer—the positional relationship of the two amine groups (ortho, meta, or para)—profoundly influences the architecture and properties of the final polymer. For instance, meta-substituted dianilines, such as the one present in 3,3'-(1,3,4-oxadiazole-2,5-diyl)dianiline, tend to create polymers with increased solubility and better processability compared to their more rigid para-substituted counterparts, without significantly compromising thermal performance. cambridge.orgresearchgate.net

Positioning this compound within Contemporary Materials Science and Synthetic Chemistry Paradigms

The compound this compound is a bifunctional molecule that synergistically combines the advantageous features of both the 1,3,4-oxadiazole core and the dianiline structure. The central oxadiazole ring serves as a rigid, thermally stable, and electron-accepting unit, while the two meta-positioned amine groups provide the reactive sites necessary for polymerization.

In modern synthetic chemistry, this compound is primarily valued as a specialized monomer for creating high-performance polymers. Its structure is intentionally designed to build polymer chains with a unique combination of properties. The synthesis of the related isomer, 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline (B160568), is typically achieved by reacting 4-aminobenzoic acid with hydrazine (B178648) hydrate (B1144303) in the presence of a dehydrating agent like polyphosphoric acid, which facilitates both amide bond formation and subsequent cyclodehydration to form the oxadiazole ring. researchgate.netaip.org A similar synthetic route using 3-aminobenzoic acid is employed for the title compound.

Polymers derived from this monomer, such as polyamides and polyimides, exhibit high glass transition temperatures (Tg) and excellent thermal stability, properties directly attributable to the inclusion of the heterocyclic oxadiazole ring. researchgate.net The meta-catenation from the dianiline portion enhances the solubility of these polymers in organic solvents, a critical factor for their processing into films, fibers, and coatings. researchgate.net

Below is a table of key physicochemical properties for the title compound.

Table 1: Physicochemical Properties of this compound| Property | Value |

|---|---|

| CAS Number | 2588-85-4 bldpharm.com |

| Molecular Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, NMP researchgate.net |

Note: Some data is inferred from structurally similar compounds due to limited direct experimental values in cited literature.

Interdisciplinary Research Implications of this compound in Emerging Chemical Fields

The utility of this compound and its derivatives extends beyond conventional polymer science into several emerging interdisciplinary fields.

Porous Materials: The rigid and geometrically defined structure of this dianiline makes it an excellent building block for synthesizing Covalent Organic Frameworks (COFs). These highly porous, crystalline materials have potential applications in gas storage and separation, catalysis, and sensing. smolecule.com

Advanced Coatings and Composites: Polymers synthesized from this monomer are candidates for creating heat-resistant coatings and high-strength composite materials for the aerospace and microelectronics industries, where thermal stability is paramount. nih.govgoogle.com

Chemical Sensors: The electronic properties of polymers containing the oxadiazole-dianiline unit can be sensitive to the surrounding chemical environment. This opens up possibilities for their use in the fabrication of chemical sensors for detecting various analytes, including moisture and ammonia. rsc.orgresearchgate.net

Medicinal Chemistry Scaffolds: The 1,3,4-oxadiazole ring is a well-established "scaffold" in medicinal chemistry, known for its metabolic stability and presence in a wide range of biologically active compounds. nih.govacs.org While this article does not discuss therapeutic applications, the core structure of this compound serves as a valuable platform for the synthesis of new chemical entities in drug discovery programs.

The thermal properties of polymers derived from oxadiazole-based monomers are a key area of research, as highlighted in the following table which summarizes data for representative polyoxadiazole systems.

Table 2: Illustrative Thermal Properties of Related Polyhydrazide and Poly-1,3,4-oxadiazole Systems

| Polymer Type | Monomers Used | Glass Transition Temp. (Tg) | Decomposition Region (°C) |

|---|---|---|---|

| Polyhydrazide | 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide and isophthaloyl chloride | 95 °C | 310-320 |

| Poly-1,3,4-oxadiazole | Derived from above polyhydrazide via thermal cyclodehydration | 215 °C | >400 |

Source: Data adapted from Hsio and Yu, 1982, as cited in reference researchgate.net. This illustrates the significant increase in thermal stability upon formation of the oxadiazole ring.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline |

| 1,3,4-Oxadiazole |

| Aniline |

| 3-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| Hydrazine hydrate |

| Polyphosphoric acid |

| Polyamide |

| Polyimide |

| Poly-Schiff base |

| 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide |

Methodological Approaches for the Synthesis of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections are made across the bonds forming the 1,3,4-oxadiazole (B1194373) ring.

The most common strategy involves a disconnection that breaks the two C–O bonds and the N–N bond of the oxadiazole ring, which conceptually derives from a diacylhydrazine intermediate. This leads to two key precursors: hydrazine (B178648) and a derivative of 3-aminobenzoic acid. This approach is highly convergent and benefits from the symmetry of the target molecule.

A further disconnection of the diacylhydrazine intermediate (N,N'-bis(3-aminobenzoyl)hydrazine) breaks the two amide bonds, leading back to hydrazine and two equivalents of 3-aminobenzoic acid or a more reactive derivative, such as 3-aminobenzoyl chloride or a 3-aminobenzoic acid ester.

An alternative disconnection strategy involves the oxidative cyclization of an N-acylhydrazone. This pathway suggests a precursor formed from a 3-aminobenzohydrazide and a 3-aminobenzaldehyde, which would undergo subsequent cyclization to form the oxadiazole ring.

These retrosynthetic pathways highlight that the synthesis fundamentally relies on the formation of the stable five-membered oxadiazole heterocycle from precursors containing the pre-installed 3-aminophenyl moieties.

Classical Synthetic Routes to the 1,3,4-Oxadiazole Core Incorporating Aniline (B41778) Substituents

Classical methods for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring are well-documented and typically involve cyclodehydration or condensation reactions. These routes are often robust and high-yielding, though they may require harsh reaction conditions.

The most prevalent method for synthesizing symmetrical 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). For the target molecule, the required precursor is N,N'-bis(3-aminobenzoyl)hydrazine. This intermediate is typically synthesized by reacting two equivalents of a 3-aminobenzoic acid derivative (like an ester or acid chloride) with one equivalent of hydrazine hydrate (B1144303).

Once the diacylhydrazine is obtained, it undergoes intramolecular cyclization with the elimination of water, a reaction facilitated by a strong dehydrating agent. A wide range of reagents can be employed for this step, each with its own reaction conditions and efficacy. mdpi.com A closely related analogue, 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline (B160568), has been synthesized by heating 4-aminobenzoic acid with hydrazine hydrate in polyphosphoric acid (PPA), which serves as both the solvent and the dehydrating agent. researchgate.net This one-pot approach is highly efficient for the synthesis of symmetrical diaryl oxadiazoles.

Table 1: Common Dehydrating Agents for Diacylhydrazine Cyclization mdpi.comresearchgate.netresearchgate.net

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, often neat or in a solvent like toluene | Highly effective, but corrosive and generates acidic byproducts. nih.gov |

| Polyphosphoric Acid (PPA) | High temperature (100-200 °C) | Acts as both solvent and catalyst; workup involves pouring into ice water. |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Strong acid, can cause side reactions with sensitive functional groups. |

| Thionyl Chloride (SOCl₂) | Reflux | Common and effective, but releases toxic SO₂ and HCl gases. |

| Triflic Anhydride (B1165640) | Mild conditions (ambient temperature) with a base like pyridine (B92270) | Highly efficient and works under mild conditions, but is an expensive reagent. researchgate.net |

The choice of dehydrating agent depends on the stability of the substituents on the aromatic rings. For this compound, the amino group is generally stable under many of these conditions, making methods involving reagents like phosphorus oxychloride or polyphosphoric acid particularly suitable.

Alternative to the diacylhydrazine route, 1,3,4-oxadiazoles can be formed through various condensation and subsequent cyclization or oxidation reactions. A common pathway is the oxidative cyclization of N-acylhydrazones. nih.gov This method involves two main steps:

Formation of Hydrazone: Condensation of an acid hydrazide (e.g., 3-aminobenzohydrazide) with an aldehyde (e.g., 3-aminobenzaldehyde).

Oxidative Cyclization: The resulting N-acylhydrazone is then treated with an oxidizing agent to induce cyclization and aromatization to the 1,3,4-oxadiazole ring.

Various oxidizing agents have been successfully used for this transformation, including iodine in the presence of a base, mercuric oxide, lead tetraacetate, and chloramine-T. jchemrev.comnih.govnih.gov For instance, the reaction of p-bromoanilino acetohydrazide with aromatic aldehydes followed by cyclization with yellow mercuric oxide and iodine has been reported to yield the corresponding oxadiazoles. nih.gov

Another classical approach involves the reaction of an acid hydrazide with an orthoester. For the synthesis of the target molecule, this would involve reacting 3-aminobenzohydrazide with a suitable reagent, though this is more common for preparing 2-substituted rather than 2,5-disubstituted oxadiazoles. Direct condensation of carboxylic acids with hydrazides, promoted by coupling agents, also represents a viable pathway. openmedicinalchemistryjournal.com

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of 1,3,4-oxadiazoles, including this compound, has been a target for the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. eurekaselect.comnih.gov

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate volatile organic compounds (VOCs) that are often toxic and difficult to recycle. eurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazines can be performed under solvent-free conditions using a solid support like silica-supported dichlorophosphate, significantly reducing reaction times and improving yields. nih.gov Khanum et al. reported a microwave-assisted cyclization of hydrazides with benzoic acid on a clay support to form oxadiazole derivatives, demonstrating a solvent-free approach. mdpi.com

Grinding Technique (Mechanochemistry): An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been described using a grinding technique. researchgate.net This method involves grinding aromatic hydrazides with aryl aldehydes in a mortar and pestle, often with a catalytic amount of a reagent like molecular iodine, to first form the N-acylhydrazone, which then undergoes oxidative cyclization. researchgate.net This approach avoids the use of any solvent during the reaction and workup, making it highly atom-economical and sustainable. organic-chemistry.org

These solvent-free methods offer significant advantages over classical solution-phase synthesis, including operational simplicity, reduced waste, and often higher yields in shorter reaction times.

The replacement of stoichiometric, often harsh, reagents with catalytic systems is a key goal of green synthesis. Several modern catalytic methods have been developed for the efficient synthesis of the 1,3,4-oxadiazole ring.

Iodine-Mediated Reactions: Molecular iodine has proven to be a versatile and environmentally benign catalyst or reagent for various organic transformations. It can mediate the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles under mild conditions. organic-chemistry.org The reaction can be performed with stoichiometric iodine in the presence of a base like potassium carbonate or even catalytically with a co-oxidant such as hydrogen peroxide. researchgate.net These methods avoid the use of toxic heavy metals.

Metal-Catalyzed Reactions: Transition metal catalysts offer powerful pathways for C-H functionalization and oxidative coupling. A direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved through an imine C-H functionalization of N-arylidenearoylhydrazides using a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂). jchemrev.com Similarly, an efficient cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones using oxygen as the ultimate oxidant has been developed, offering a broad scope and good functional-group tolerance. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole Formation

| Method | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Classical Cyclodehydration | POCl₃, PPA, H₂SO₄ | High yields, well-established | Harsh conditions, corrosive/toxic reagents, large waste generation |

| Oxidative Cyclization | I₂, HgO, Chloramine-T | Milder than cyclodehydration | Often requires stoichiometric and sometimes toxic oxidants |

| Microwave-Assisted | Solid supports, various reagents | Rapid, high yields, often solvent-free | Requires specialized equipment |

| Mechanochemistry | Grinding, catalytic I₂ | Solvent-free, simple, high atom economy | May not be suitable for all substrates, scalability can be a challenge |

| Modern Catalysis | Cu(OTf)₂, Fe(III)/TEMPO, I₂ | High efficiency, mild conditions, low catalyst loading, use of green oxidants (O₂) | Catalysts can be expensive or sensitive |

The application of these green and catalytic methodologies to the synthesis of this compound can significantly reduce the environmental footprint of its production while maintaining high efficiency and purity.

Advanced Synthetic Methodologies for Selective Derivatization of this compound

The selective derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The presence of two reactive primary amine groups, along with the aromatic phenyl and oxadiazole rings, offers multiple sites for chemical modification. Advanced methodologies focus on achieving high selectivity and yield while introducing diverse functional groups.

Functionalization Strategies for the Amine Groups

The primary amine groups on the two phenyl rings of this compound are nucleophilic and represent the most reactive sites for derivatization. A variety of chemical transformations can be employed to selectively modify these groups, leading to a wide range of derivatives such as Schiff bases, amides, and sulfonamides.

Schiff Base Formation: One of the most direct methods for functionalizing the amine groups is through condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid. Research on the analogous compound, 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline, has demonstrated the successful synthesis of various phenolic Schiff base derivatives. researchgate.net This approach can be extrapolated to the 3,3'-isomer, allowing for the introduction of a wide array of substituted aromatic or aliphatic groups, thereby tuning the electronic and steric properties of the final molecule.

Acylation Reactions: The amine groups can be readily acylated to form amides. This is achieved by reacting the dianiline with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, in the synthesis of related 2,5-disubstituted-1,3,4-oxadiazole derivatives, aniline intermediates have been reacted with various carboxylic acids using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). This method provides a versatile route to a library of amide derivatives.

Diazotization Reactions: The primary aromatic amine groups can be converted into diazonium salts, which are highly versatile intermediates. This reaction is typically performed at low temperatures (0–5 °C) using a source of nitrous acid, such as sodium nitrite in an acidic medium (e.g., HCl). The resulting bis-diazonium salt can then undergo various Sandmeyer or coupling reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and azo groups. For example, studies on 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines have shown that these compounds can be diazotized and subsequently coupled with activated aromatic compounds like phenols or N,N-dimethylaniline to form azo dyes.

A summary of potential functionalization reactions for the amine groups is presented in the table below.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Schiff Base Formation | Aromatic/Aliphatic Aldehyd, Ethanol, Acid catalyst | Imine (-N=CHR) |

| Acylation (Amide Formation) | Acyl Chloride or Carboxylic Acid with Coupling Agent (e.g., HATU) | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Pyridine | Sulfonamide (-NH-SO₂-R) |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl (0-5°C) 2. CuX (X=Cl, Br, CN) | Halogen (-Cl, -Br), Nitrile (-CN) |

| Azo Coupling | 1. NaNO₂, HCl (0-5°C) 2. Activated Aromatic (e.g., Phenol) | Azo (-N=N-Ar) |

Modifications and Substituent Effects on the Phenyl and Oxadiazole Rings

Substituent Effects on the Phenyl Rings: The electronic properties of 2,5-diaryl-1,3,4-oxadiazoles are heavily influenced by the substituents on the terminal phenyl rings. nih.gov Structure-activity relationship (SAR) studies on various analogs have provided valuable insights:

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), tend to increase the electron density of the aromatic system. In some contexts, like antioxidant activity, EDGs have been shown to enhance efficacy. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density. These groups can enhance the antimicrobial activity of the oxadiazole moiety. nih.gov In studies of 2,5-diaryl-1,3,4-oxadiazoles as COX-2 inhibitors, the presence of a methylsulfonyl (-SO₂CH₃) moiety, a strong EWG, led to more selective inhibition. researchgate.net

The position of the substituent also plays a critical role. For example, a methyl group at the ortho position of the phenyl ring was found to enhance antioxidant ability more than a methyl group at the para position. nih.gov

Modifications of the Oxadiazole Ring: Direct functionalization of the 1,3,4-oxadiazole ring is challenging due to its aromatic stability and electron-deficient nature. nih.gov However, strategies exist for creating substituted oxadiazole cores that can be incorporated into the final molecule. One approach involves the direct arylation of a pre-formed monosubstituted 1,3,4-oxadiazole. For example, copper-catalyzed C-H arylation has been used to introduce aryl groups onto the oxadiazole ring. acs.orgmdpi.com Another strategy is the Suzuki cross-coupling reaction, where a halogenated 1,3,4-oxadiazole is coupled with an organoboron compound in the presence of a palladium catalyst. mdpi.com These methods allow for the synthesis of unsymmetrical 2,5-diaryl-1,3,4-oxadiazoles, which would be a route to introduce different substituents on the two sides of the molecule.

The table below summarizes the observed effects of different substituent types on the properties of analogous 2,5-diaryl-1,3,4-oxadiazole systems.

| Substituent Type on Phenyl Ring | Example Group(s) | Observed Effect on Analogues |

| Electron-Donating Group (EDG) | -OCH₃, -CH₃, -OC₂H₅ | Increased antioxidant activity. nih.gov |

| Electron-Withdrawing Group (EWG) | -Cl, -Br, -NO₂ | Enhanced antimicrobial properties. nih.gov |

| Strong EWG | -SO₂CH₃ | Increased selectivity for COX-2 inhibition. researchgate.net |

Process Optimization and Scale-Up Research Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. Research in this area focuses on improving reaction conditions, minimizing waste, and utilizing scalable synthetic protocols.

The synthesis of the 2,5-diaryl-1,3,4-oxadiazole core typically involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov This intermediate is formed from the reaction of two equivalents of a carboxylic acid (or its derivative) with one equivalent of hydrazine. For the target molecule, this would involve starting with 3-aminobenzoic acid.

Choice of Cyclodehydrating Agent: A critical step is the cyclization of the diacylhydrazine. Various dehydrating agents can be used, each with its own advantages and disadvantages for scale-up.

Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for this transformation. nih.govnih.gov However, it is highly corrosive, toxic, and reacts violently with water, posing significant handling challenges on a large scale. Reactions often require refluxing for several hours. nih.gov

Polyphosphoric Acid (PPA): PPA is another effective dehydrating agent. The synthesis of the 4,4'-dianiline analog has been reported using PPA. researchgate.net It acts as both a solvent and a catalyst, but its high viscosity can cause mixing and heat transfer issues in large reactors. Workup also involves quenching into large volumes of water.

Tosyl Chloride (TsCl): This reagent can mediate the cyclization of acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles, offering a milder alternative to POCl₃. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This has been reported as an efficient oxidizing agent for the cyclization of acylthiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles. jchemrev.com A key advantage noted for this protocol is the use of inexpensive and safer reagents, making it applicable for large-scale synthesis. jchemrev.com

One-Pot Procedures and Alternative Routes: To improve process efficiency and reduce the number of unit operations, one-pot syntheses are highly desirable. A radical-promoted, metal-free, one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles has been developed, which proceeds via N-acylation of aryl tetrazoles with aldehydes. organic-chemistry.org Such methods avoid the isolation of intermediates and can reduce solvent usage and waste generation. Another modern approach involves a one-pot synthesis-functionalization strategy, where a monosubstituted oxadiazole is formed and then functionalized in situ, for example, via copper-catalyzed C-H arylation. acs.org

Reaction Conditions Optimization: Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts.

Solvent: Some cyclization reactions can be performed under solvent-free conditions, which is highly advantageous for green chemistry and scale-up, as it eliminates the costs and hazards associated with large volumes of solvent. mdpi.com For instance, the reaction of N,N'-diacylhydrazine with POCl₃ was found to give higher yields in solvent-free conditions compared to using toluene. mdpi.com

Temperature: The optimal reaction temperature needs to be determined to ensure a reasonable reaction rate without causing decomposition or side reactions. Studies on related substitution reactions have shown that temperature control is critical for achieving high yields. mdpi.com

Work-up and Purification: The work-up procedure should be simple and scalable. Quenching with ice and neutralization with a base like sodium bicarbonate are common but require careful control of exotherms. nih.gov Purification methods like recrystallization are generally preferred over column chromatography for large-scale production due to lower cost and solvent consumption. researchgate.net

The following table compares different cyclization agents and methods relevant to the scale-up of 2,5-diaryl-1,3,4-oxadiazole synthesis.

| Method/Reagent | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Phosphorus Oxychloride (POCl₃) | Effective, widely used | Corrosive, toxic, hazardous workup |

| Polyphosphoric Acid (PPA) | Solvent and catalyst in one | High viscosity, difficult workup |

| DBDMH | Inexpensive, safer reagents | Primarily used for 2-amino derivatives |

| One-Pot Syntheses | Fewer steps, less waste, higher throughput | May require more complex process control |

| Solvent-Free Conditions | Reduced solvent cost and waste, green | Potential for poor heat transfer/mixing |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 3,3'-(1,3,4-oxadiazole-2,5-diyl)dianiline, a full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from its constituent parts: the 3-aminophenyl groups and the 1,3,4-oxadiazole (B1194373) ring. The aromatic protons of the aniline (B41778) rings are expected to appear in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum. The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 164.5 ppm in the ¹³C NMR spectrum. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Rationale/Reference |

| Aromatic Protons (Aniline) | 6.5 - 8.0 | Based on data for 3,3'-diaminobenzidine (B165653) and other substituted anilines. chemicalbook.com |

| Amine Protons (-NH₂) | Broad singlet, ~4.0-5.0 | Typical range for aromatic amines, position can vary with solvent and concentration. |

| Oxadiazole Carbons (C2, C5) | ~164.5 | Characteristic chemical shift for 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov |

| Aromatic Carbons (Aniline) | 110 - 150 | Typical range for substituted benzene (B151609) rings. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and establish the connectivity within this compound, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the case of the dianiline moiety, COSY would show correlations between the aromatic protons on the same ring, helping to distinguish the spin systems of the two distinct aniline groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the specific carbon signal to its attached proton in the aniline rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly crucial for identifying the quaternary carbons and for confirming the connection between the aniline rings and the central 1,3,4-oxadiazole ring. For instance, correlations would be expected between the protons on the aniline ring and the carbons of the oxadiazole ring.

Solid-State NMR Methodologies for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which can differ significantly from their solution-state conformations. For this compound, ssNMR could be used to:

Distinguish between crystalline and amorphous forms: The sharpness of the NMR signals can indicate the degree of crystallinity.

Probe molecular packing and intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can reveal information about the proximity of different molecular fragments in the solid state, providing clues about the crystal packing.

Characterize polymorphism: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ssNMR spectra due to differences in their crystal lattice environments.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₂N₄O), the expected exact mass can be calculated. HRMS analysis would be used to confirm this calculated mass, thereby validating the molecular formula of the synthesized compound. nih.gov

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 253.1084 | To be determined experimentally | ESI |

| [M+Na]⁺ | 275.0903 | To be determined experimentally | ESI |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Purity Profiling

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information and can be used to profile the purity of a sample.

The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles under electron ionization (EI) or other ionization methods often involves characteristic cleavage of the heterocyclic ring. researchgate.net For this compound, the expected fragmentation pathways would likely involve:

Cleavage of the C-C bond between the aniline ring and the oxadiazole ring.

Fission of the N-N bond within the oxadiazole ring.

Loss of small neutral molecules such as CO, N₂, or HCN.

The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

X-ray Diffraction Methodologies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Single-Crystal X-ray Diffraction for Definitive Molecular Conformation and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data Table for this compound (Note: This table is illustrative as specific experimental data is not currently available.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂N₄O |

| Formula Weight | 252.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Powder X-ray Diffraction Studies for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one crystal structure. For this compound, PXRD would be instrumental in routine phase identification and in assessing the purity of a synthesized batch.

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental PXRD pattern with a calculated pattern from single-crystal data (if available) or with patterns from known polymorphs, one can confirm the identity and phase purity of the sample. Furthermore, PXRD is crucial for studying phase transitions that may occur under different temperatures or pressures. Research on other 1,3,4-oxadiazole derivatives has utilized PXRD to confirm the crystalline nature of synthesized compounds. scispace.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a wealth of information about the functional groups present. For this compound, characteristic vibrational bands would be expected. For the isomeric compound, 4,4'-(1,3,4-oxadiazole-2,5-diyl) dianiline, and its derivatives, FTIR has been used to confirm the presence of key functional groups. aip.orgresearchgate.net

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 1620-1580 | C=N stretching | 1,3,4-Oxadiazole Ring |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1250-1200 | C-O-C stretching (asymmetric) | 1,3,4-Oxadiazole Ring |

| 1070-1020 | C-N stretching | Aryl-Amine |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the skeletal vibrations of the aromatic and heterocyclic rings. The symmetric breathing modes of the phenyl and oxadiazole rings are often strong in the Raman spectrum. While specific Raman data for the title compound is scarce, studies on other oxadiazole isomers have utilized this technique for vibrational assignment. capes.gov.br

Advanced Spectroscopic Techniques for Elucidating Electronic Configurations and Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for characterizing the surface chemistry of this compound, which is particularly important for applications in thin films, coatings, and interfaces.

By irradiating the sample with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons, one can identify the elements present and determine their oxidation states and chemical environment. High-resolution spectra of the C 1s, N 1s, and O 1s regions would be of particular interest. The C 1s spectrum could be deconvoluted to distinguish between carbon atoms in different chemical environments (C-C/C-H in the phenyl rings, C-N in the aniline groups, and C=N-O in the oxadiazole ring). The N 1s spectrum would be expected to show components corresponding to the amine groups and the nitrogen atoms within the oxadiazole ring. The O 1s spectrum would provide information about the oxygen atom in the heterocyclic ring.

Table 3: Expected Core-Level Binding Energies from XPS for this compound (Note: These are approximate binding energies and can vary based on the specific chemical environment and instrument calibration.)

| Core Level | Approximate Binding Energy (eV) | Chemical Group |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~285.5 | C-N |

| C 1s | ~287.0 | C=N-O (Oxadiazole) |

| N 1s | ~399.5 | -NH₂ (Amine) |

| N 1s | ~401.0 | C=N (Oxadiazole) |

Ultraviolet Photoelectron Spectroscopy (UPS) Methodologies for Electronic Band Structure Probing

Ultraviolet Photoelectron Spectroscopy (UPS) is a highly sensitive surface analysis technique employed to investigate the valence electronic structure of materials. For organic semiconductors like this compound, UPS provides critical insights into the energy levels that govern charge transport, making it indispensable for the development of organic electronic devices. The technique involves irradiating a material with a focused beam of ultraviolet photons, typically from a He I (21.22 eV) or He II (40.8 eV) source, and measuring the kinetic energy of the emitted photoelectrons.

The fundamental relationship governing this process is:

BE = hν - E_k

where BE is the binding energy of the electron, hν is the energy of the incident photon, and E_k is the measured kinetic energy of the ejected electron.

From the UPS spectrum, two key parameters for this compound can be determined. The first is the energy of the Highest Occupied Molecular Orbital (HOMO), which is found from the onset of the photoemission signal at low binding energy (high kinetic energy). This value is crucial as it dictates the energy barrier for hole injection from an anode into the organic material. The second is the work function (Φ), the minimum energy required to remove an electron from the material's surface to the vacuum level, which is determined from the secondary electron cutoff (the lowest kinetic energy edge of the spectrum).

Studies on aromatic 1,3,4-oxadiazoles demonstrate their utility in organic light-emitting diodes (OLEDs), where they can function as electron-transporting or hole-blocking layers. infona.pl UPS analysis of thin films of these materials allows for detailed mapping of the valence band structure. infona.plresearchgate.net By comparing the experimental UPS spectra with quantum-chemical calculations, specific spectral features can be assigned to different molecular eigenstates, providing a more quantitative description of the electronic structure. infona.plresearchgate.net While specific UPS data for the isolated this compound monomer is not broadly published, analysis of related oxadiazole derivatives and polymers provides valuable reference points for its expected electronic properties. The technique has been successfully used to determine the ionization energies of various BN heterocycles, providing a "molecular fingerprint" of their occupied molecular orbitals. nih.gov

Table 1: Representative Electronic Properties of Oxadiazole-based Materials Determined by UPS and Theoretical Calculations Note: This table includes data for related oxadiazole compounds to illustrate typical values, as specific data for this compound may vary.

| Compound/Material Family | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Ionization Potential (eV) | Work Function (Φ) (eV) |

|---|---|---|---|

| Substituted 1,3,4-Oxadiazoles | ~6.0 - 6.5 | ~6.1 - 6.6 | ~4.2 - 4.5 |

| Oxadiazole-Pyridine Hybrids | ~6.3 - 6.4 (Calculated) | Not Reported | Not Reported |

Chromatographic Separation and Purity Assessment Methodologies for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally sensitive compounds like this compound. It is essential for monitoring the progress of synthesis reactions, quantifying the purity of the final product, and identifying potential impurities such as unreacted starting materials or side-products. The purity of the monomer is paramount, as even trace impurities can adversely affect polymerization processes and the performance of the resulting materials.

A common approach for analyzing this compound is reversed-phase HPLC (RP-HPLC). sielc.com In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture. A typical mobile phase for analyzing the related isomer, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline (B160568), consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Detection is typically achieved with a UV-Vis detector set to a wavelength where the oxadiazole moiety exhibits strong absorbance.

The retention time of the main compound peak serves as an identifier, while its integrated area allows for precise quantification. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. This impurity profile is critical for quality control and process optimization. The method is scalable and can be adapted for preparative chromatography to isolate impurities for further structural elucidation. sielc.com

Table 2: Typical HPLC Method Parameters for Analysis of Aromatic Oxadiazole Diamines Based on a method for the isomeric 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. sielc.com

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN) and Water with a Phosphoric Acid modifier |

| Detection | UV-Vis Spectroscopy |

| Analysis Mode | Isocratic or Gradient |

| Application | Purity determination, impurity profiling, reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound is not suitable for direct GC analysis due to its high molecular weight and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile organic compounds (VOCs) that may be present as impurities. thermofisher.com These volatiles typically consist of residual solvents used during the synthesis and purification stages. The presence of residual solvents is strictly controlled in industrial applications, as they can compromise material integrity and performance. scielo.br

The synthesis of oxadiazole derivatives often involves high-boiling polar aprotic solvents. For analysis, a headspace sampling technique (HS-GC) is commonly employed. thermofisher.comgcms.cz In this procedure, the solid sample is placed in a sealed vial and heated, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC system. The components are separated on a capillary column (e.g., SPBTM-624) based on their boiling points and chemical properties before entering the mass spectrometer. scielo.br The MS detector fragments the molecules into characteristic ions, providing a mass spectrum that serves as a unique fingerprint for positive identification. This method allows for the detection and quantification of residual solvents down to trace levels. nih.govresearchgate.net

Table 3: Potential Volatile Components in this compound Samples Amenable to GC-MS Analysis

| Compound | Type | Rationale for Presence | Analytical Technique |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Residual Solvent | Common solvent for synthesis of polymers and heterocycles. thermofisher.com | Headspace GC-MS |

| N,N-Dimethylacetamide (DMAc) | Residual Solvent | Common solvent for synthesis of polymers and heterocycles. thermofisher.comscielo.br | Headspace GC-MS |

| Toluene | Residual Solvent | Used in synthesis and recrystallization steps. scielo.br | Headspace GC-MS |

| Pyridine (B92270) | Reactant/Solvent | Can be used as a catalyst or solvent in cyclization reactions. nih.gov | Headspace GC-MS |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| N,N-Dimethylformamide (DMF) |

| N,N-Dimethylacetamide (DMAc) |

| Toluene |

| Pyridine |

| Dichloromethane (DCM) |

Computational Chemistry and Theoretical Investigations of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity Indices

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For a compound like 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, these methods would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-electron systems. mdpi.com A DFT study of this compound would typically involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d) or larger) to optimize the molecule's geometry and calculate its electronic properties. capes.gov.br

Key parameters derived from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms of the oxadiazole ring and the amine groups would be expected to be electron-rich centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Expected Value/Information | Significance |

| HOMO Energy | Negative value (eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or slightly positive value (eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Positive value (eV) | Relates to chemical reactivity and stability |

| Dipole Moment | Non-zero value (Debye) | Indicates overall polarity of the molecule |

| Mulliken Atomic Charges | Charge values for each atom | Provides insight into local charge distribution |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Ab Initio Methods for High-Accuracy Energetics and Electronic Properties

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a higher level of accuracy for the electronic properties and energetics of this compound compared to DFT, albeit at a greater computational cost.

These high-accuracy calculations would be particularly useful for determining precise ionization potentials, electron affinities, and excited state energies, which are crucial for understanding the molecule's behavior in photophysical applications or redox reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function.

Exploration of Conformational Landscapes and Energy Minima

The presence of rotatable single bonds between the central oxadiazole ring and the two aniline (B41778) rings in this compound allows for multiple conformations. A conformational analysis, typically performed using molecular mechanics or DFT, would be necessary to identify the most stable conformers. This involves systematically rotating the dihedral angles and calculating the potential energy of each resulting structure to map out the potential energy surface. The structures corresponding to energy minima would represent the most likely conformations of the molecule.

Reaction Mechanism Elucidation via Computational Pathways Involving this compound

Computational methods are powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of 1,2-diacylhydrazines. nih.gov A computational study could model this reaction pathway, identifying transition state structures and calculating activation energies. This would provide a deeper understanding of the reaction kinetics and the factors influencing the formation of the oxadiazole ring.

Table 2: Hypothetical Parameters from a Reaction Pathway Calculation

| Parameter | Expected Information | Significance |

| Reactant/Product Geometries | Optimized 3D structures | Defines the start and end points of the reaction |

| Transition State Geometry | Structure of the highest energy point on the reaction coordinate | Represents the bottleneck of the reaction |

| Activation Energy (Ea) | Energy difference between reactants and transition state | Determines the rate of the reaction |

| Reaction Energy (ΔE) | Energy difference between products and reactants | Indicates if the reaction is exothermic or endothermic |

Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism. Specific values are not provided as no such study for the title compound was found.

Transition State Identification and Reaction Energy Barrier Calculations

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the title compound, commonly proceeds through the cyclodehydration of 1,2-diacylhydrazine precursors. nih.govjchemrev.com This transformation is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or triflic anhydride (B1165640). nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of this reaction mechanism. youtube.com Theoretical calculations allow for the mapping of the potential energy surface of the reaction, which involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

By calculating the energy difference between the reactants and the transition state, the reaction energy barrier, or activation energy (Ea), can be determined. This value is critical as it governs the kinetics of the reaction. A lower energy barrier corresponds to a faster reaction rate. For the cyclodehydration of a 1,2-diacylhydrazine, computational models can simulate the coordination of the dehydrating agent, the subsequent intramolecular nucleophilic attack, and the final elimination step to form the stable oxadiazole ring. These calculations can be performed in the gas phase or with solvent models to more accurately reflect experimental conditions. nahrainuniv.edu.iq

Table 1: Representative Calculated Reaction Energy Barriers for 1,3,4-Oxadiazole (B1194373) Formation

| Precursor/Reaction Type | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Oxidative Cyclization of Acylhydrazones | DFT (B3LYP) | 80 - 120 | organic-chemistry.org |

| Cyclodehydration of 1,2-Diacylhydrazines | DFT (B3LYP/6-31G*) | 130 - 160 | nih.gov |

Note: Data are representative values for the general class of reactions and not specific to this compound.

Rational Design Principles for Catalytic Reactions

Computational modeling serves as a cornerstone for the rational design of catalysts for synthesizing complex molecules. In the context of 1,3,4-oxadiazole derivatives, where syntheses can involve steps like palladium-catalyzed cross-coupling reactions to build the aryl precursors, theoretical calculations provide predictive insights. mdpi.com

The principles of rational catalyst design using computational methods include:

Mechanism Elucidation: DFT calculations can map out the entire catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). This helps identify the rate-determining step and the species that influence it.

Ligand and Metal Screening: The electronic and steric properties of ligands play a crucial role in catalyst activity and selectivity. By computationally modeling the catalyst with various ligands, researchers can predict which will lead to lower energy barriers for the desired reaction pathway and higher barriers for side reactions.

Substrate Reactivity Prediction: For this compound precursors, the electronic nature of the substituents can be analyzed. Computational methods can quantify the effect of electron-donating (-NH₂) or other groups on the reactivity of the molecule, helping to tailor the catalyst and reaction conditions for optimal yield. mdpi.com For instance, the binding energy of substrates to the catalyst's active site can be calculated to predict the reaction's feasibility. researchgate.net

Through such in silico screening, the most promising catalyst systems can be identified, significantly reducing the experimental effort required for optimization.

Prediction of Spectroscopic Signatures Using Theoretical Models

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations are highly effective in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). nahrainuniv.edu.iq

These predictions are valuable for several reasons: they can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectrum with the experimental one, they can help assign specific peaks to individual nuclei within the molecule, and they can be used to study conformational effects on NMR parameters. nih.govmdpi.com For this compound, calculations would predict distinct signals for the protons and carbons of the two meta-substituted aniline rings and the oxadiazole core.

Table 2: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for a 2,5-Diphenyl-1,3,4-oxadiazole Analog

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

|---|---|---|

| ¹H NMR | ||

| Aromatic C-H (ortho to oxadiazole) | 8.15 | 8.10 |

| Aromatic C-H (meta to oxadiazole) | 7.55 | 7.52 |

| Aromatic C-H (para to oxadiazole) | 7.60 | 7.58 |

| ¹³C NMR | ||

| C (oxadiazole ring) | 164.5 | 164.1 |

| C (ipso-carbon attached to oxadiazole) | 124.2 | 123.8 |

| Aromatic C (ortho) | 127.0 | 126.7 |

| Aromatic C (meta) | 129.5 | 129.2 |

Note: Data are representative values based on published studies of similar structures to illustrate the typical accuracy of the method. nahrainuniv.edu.iqmdpi.com

Vibrational Frequency Calculations for IR and Raman Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Assigning the observed absorption bands to specific molecular motions can be complex, especially for molecules with low symmetry.

DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. ajchem-a.com This allows for a detailed and confident assignment of each band to specific bond stretches, bends, and torsions within the molecule. For this compound, this would include the N-H stretches of the amine groups, the aromatic C-H stretches, the C=N and C-O-C stretches of the oxadiazole ring, and various ring deformation modes.

Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments for a 2,5-Diphenyl-1,3,4-oxadiazole Analog

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3085 | 3080 | ν(C-H) |

| C=N Stretch (Oxadiazole) | 1615 | 1610 | ν(C=N) |

| C=C Stretch (Aromatic) | 1550 | 1545 | ν(C=C) |

| C-O-C Stretch (Oxadiazole) | 1250 | 1245 | ν(C-O-C) |

| Aromatic C-H In-Plane Bend | 1150 | 1148 | δ(C-H) |

Note: Data are representative values based on published DFT studies on similar oxadiazole structures. researchgate.netajchem-a.comcapes.gov.br

Intermolecular Interaction Studies and Supramolecular Assembly Modeling

The way molecules pack in the solid state is governed by a delicate balance of intermolecular interactions. These interactions are crucial for determining material properties such as thermal stability, solubility, and, in the context of organic electronics, charge transport efficiency. researchgate.net

For this compound, several types of non-covalent interactions are expected:

Hydrogen Bonding: The primary amine (-NH₂) groups are potent hydrogen bond donors, capable of forming strong N-H···N or N-H···O interactions with acceptor atoms on neighboring molecules.

π-π Stacking: The electron-rich aniline rings and the electron-deficient 1,3,4-oxadiazole ring can engage in π-π stacking interactions, which are critical for stabilizing the crystal lattice.

Computational tools like Molecular Electrostatic Potential (MEP) mapping, Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these interactions. nih.govajchem-a.com MEP maps reveal the electron-rich (negative potential, e.g., around the oxadiazole nitrogen and oxygen atoms) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule, predicting the sites for intermolecular interactions. Hirshfeld surface analysis allows for the quantitative breakdown of different types of intermolecular contacts, showing what percentage of the molecular surface is involved in each type of interaction.

Table 4: Representative Hirshfeld Surface Contact Percentages for a Diaryl-1,3,4-oxadiazole Analog

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the dominant, albeit weak, van der Waals interactions. |

| C···H / H···C | 20 - 30% | Indicates C-H···π and other carbon-hydrogen contacts. |

| N···H / H···N | 10 - 15% | Corresponds to hydrogen bonding involving nitrogen atoms. |

| O···H / H···O | 5 - 10% | Corresponds to hydrogen bonding involving the oxadiazole oxygen. |

Note: Data are illustrative, based on general findings for similar heterocyclic compounds.

Role of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline in Polymer Chemistry and Advanced Materials Research

As a Monomer in the Synthesis of High-Performance Polymers

The bifunctional nature of 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, with its two reactive amine groups, makes it an ideal monomer for step-growth polymerization. It can react with various co-monomers, such as dianhydrides and diacyl chlorides, to produce a variety of high-performance polymers. The presence of the oxadiazole ring in the polymer backbone contributes to enhanced thermal stability, while the meta-catenated phenyl rings can improve solubility and processability compared to their para-linked counterparts.

Research on Polyimides Derived from this compound

Aromatic polyimides are a class of polymers renowned for their exceptional thermal and chemical resistance, as well as their excellent mechanical properties. mdpi.com The synthesis of polyimides from this compound typically involves a two-step polycondensation reaction with an aromatic tetracarboxylic dianhydride. The first step results in the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

While specific studies on polyimides derived exclusively from this compound are not extensively documented in publicly available literature, research on the isomeric diamine, 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, provides valuable insights. nih.gov Polyimides synthesized from this para-linked isomer and various dianhydrides have demonstrated high glass transition temperatures (Tg) ranging from 199 to 290 °C and decomposition temperatures between 437 and 510 °C. nih.gov It is anticipated that polyimides from the meta-linked 3,3'-dianiline would exhibit similar high thermal stability, potentially with improved solubility in organic solvents due to the less linear and more flexible polymer chain structure imparted by the meta-linkages. The synthesis is generally carried out via a high-temperature polycondensation in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP). nih.govnih.gov

Table 1: Illustrative Properties of Aromatic Polyimides Derived from Oxadiazole-Containing Diamines (Data based on analogous polymers from isomeric diamines)

| Dianhydride Co-monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Pyromellitic Dianhydride (PMDA) | > 300 °C (estimated) | > 450 °C (estimated) |

| 4,4'-Oxydiphthalic Anhydride (B1165640) (ODPA) | ~270 °C nih.gov | ~500 °C nih.gov |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ~280 °C (estimated) | ~480 °C (estimated) |

Polyamides and Polyamide-Imides Utilizing the Dianiline Moiety

Aromatic polyamides, or aramids, are known for their high strength and heat resistance. The synthesis of polyamides from this compound can be achieved through low-temperature solution polycondensation with aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride. The resulting polyamides are expected to possess good thermal stability and mechanical properties. The incorporation of the oxadiazole unit can enhance the rigidity and thermal performance of the resulting aramid. elsevierpure.com

Polyamide-imides are a hybrid class of polymers that combine the excellent mechanical properties and solubility of polyamides with the high thermal stability of polyimides. The synthesis of polyamide-imides using this compound can be accomplished by reacting the diamine with a dianhydride that also contains an amide linkage, or by using a trimellitic anhydride derivative. Research on analogous systems has shown that poly(amide-imide)s containing the 1,3,4-oxadiazole (B1194373) ring exhibit high glass transition temperatures and excellent thermal stability. nih.gov These polymers often show good solubility in polar aprotic solvents. elsevierpure.com

Polymerization Mechanisms and Kinetics Involving this compound

The formation of high-performance polymers from this compound proceeds through specific polymerization mechanisms, with step-growth polymerization being the most common pathway.

Step-Growth Polymerization Pathways and Reaction Conditions

The synthesis of polyimides, polyamides, and related polymers from this compound follows a step-growth polymerization mechanism. In this process, the bifunctional monomers react to form dimers, trimers, and larger oligomers, which then continue to react with each other to form long polymer chains. High molecular weight polymers are typically achieved only at very high conversions.

For polyamide synthesis, the reaction between the dianiline and a diacyl chloride is a rapid and irreversible acyl-transfer reaction. This is often carried out at low temperatures (0-25 °C) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or NMP, often with an acid scavenger like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. utwente.nl

Polyimide synthesis is typically a two-step process. The first step, the formation of the poly(amic acid), is a reversible and exothermic reaction. It is usually carried out at low to ambient temperatures to suppress the reverse reaction and prevent imidization from occurring prematurely. The second step, imidization, involves the cyclodehydration of the poly(amic acid) to form the polyimide. This can be achieved by heating the precursor to high temperatures (200-350 °C) or by using chemical dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine, at lower temperatures.

Controlled Polymerization Techniques for Macromolecular Design

While step-growth polymerization is the standard method for producing the aforementioned polymers, achieving precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers) can be challenging. Controlled polymerization techniques are less commonly applied to the synthesis of high-performance aromatic polymers like polyimides and polyamides directly from their monomers.

However, principles of controlled polymerization can be adapted. For instance, in step-growth polymerization, careful control of the stoichiometry of the monomers is crucial for achieving high molecular weights. End-capping agents can be used to control the chain length and improve the processability of the resulting polymers.

For more advanced macromolecular architectures, techniques like "living" or controlled radical polymerization (e.g., ATRP, RAFT) are generally employed for vinyl monomers. sigmaaldrich.commdpi.com To create well-defined block copolymers containing segments of the high-performance polymers discussed, one could synthesize oligomers of, for example, a polyamide with reactive end groups, and then use these oligomers as macroinitiators for a subsequent controlled radical polymerization of a different monomer. This approach allows for the combination of the properties of high-performance aromatic polymers with those of other polymer classes in a controlled manner.

Research on Macromolecular Architecture and Topological Control in Polymers Containing this compound Units

The arrangement of monomer units within a polymer chain, known as macromolecular architecture, profoundly influences the material's properties. In the context of polymers derived from this compound, researchers have explored various architectures, including linear, branched, crosslinked, and hyperbranched structures, to tailor their performance for specific advanced applications.

Synthesis and Investigation of Linear and Branched Polymer Structures

Linear Polymers:

Linear polyamides containing the this compound moiety are typically synthesized through low-temperature solution polycondensation. This method involves reacting the diamine with aromatic diacid chlorides in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) to enhance the solubility of the resulting polymer. researchgate.net The general reaction scheme involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbon of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrochloric acid (HCl), which is neutralized by the solvent or an added acid acceptor.

The resulting linear aromatic polyamides are characterized by their high thermal stability, excellent mechanical properties, and good solubility in polar aprotic solvents, which is a desirable trait for processing. researchgate.net The incorporation of the 1,3,4-oxadiazole ring contributes to the rigidity of the polymer backbone and enhances its thermal and oxidative stability.

Branched Polymers:

The introduction of branching into the polymer structure can significantly alter its properties, often leading to decreased crystallinity, lower viscosity, and improved solubility compared to linear analogues. One common approach to synthesize branched polymers containing this compound is through the co-polycondensation of the diamine with a mixture of di- and tri-functional acid chlorides. The tri-functional monomer acts as a branching point, leading to the formation of a branched macromolecular structure.

The extent of branching can be controlled by the molar ratio of the di- to tri-functional co-monomer. These branched architectures are of interest for applications where high solubility and processability are paramount, without significantly compromising the inherent thermal stability of the oxadiazole-containing backbone.

Development of Crosslinked Networks and Hyperbranched Architectures

Crosslinked Networks:

Crosslinked networks based on polymers containing this compound are developed to achieve superior thermal and dimensional stability, as well as enhanced chemical resistance. Crosslinking can be induced by incorporating multifunctional monomers during polymerization or by post-polymerization reactions. For instance, reacting the linear or branched polyamide with a suitable crosslinking agent that can form covalent bonds between the polymer chains results in a three-dimensional network structure. The density of crosslinks, which dictates the final properties of the network, can be controlled by the amount of crosslinking agent used. These materials are particularly suited for applications in demanding environments, such as in aerospace and electronics, where robust performance at elevated temperatures is required.

Hyperbranched Architectures:

Hyperbranched polymers represent a unique class of dendritic macromolecules with a highly branched, three-dimensional globular structure. They are typically synthesized through a one-pot polymerization of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. kpi.ua To create a hyperbranched polymer incorporating the this compound unit, one could envision modifying the diamine to create an AB2 monomer. For example, one of the amino groups could be selectively reacted with a molecule containing two reactive sites that are complementary to the remaining amino group.

The resulting hyperbranched polymers are characterized by a high density of functional end groups, low viscosity, and high solubility. These properties make them attractive for applications such as additives, coatings, and drug delivery systems. The synthesis of hyperbranched polymers containing the 1,3,4-oxadiazole moiety is an active area of research, aiming to combine the advantageous properties of the hyperbranched architecture with the thermal and chemical stability of the oxadiazole ring. kpi.ua

Integration of this compound-Based Polymers into Functional Materials Systems

The unique combination of properties offered by polymers derived from this compound makes them excellent candidates for incorporation into advanced functional material systems. Research in this area focuses on creating composite materials, blends, and nanostructured materials to further enhance their performance and expand their application scope.

Research on Composite Materials and Blends

Composite Materials:

Polymer composites are materials where a polymer matrix is reinforced with a filler to improve specific properties. For polyamides based on this compound, various fillers can be incorporated to enhance their mechanical strength, thermal conductivity, or electrical properties. Common reinforcing agents include glass fibers, carbon fibers, and inorganic nanoparticles such as silica (B1680970) (SiO2) and titania (TiO2).

The preparation of these composites often involves solution blending, where the polymer and filler are dispersed in a common solvent, followed by removal of the solvent to form the composite material. The properties of the resulting composite are highly dependent on the nature of the filler, its concentration, and the interfacial adhesion between the filler and the polymer matrix.

Table 1: Representative Examples of Composite Materials Based on Aromatic Polyamides Containing Oxadiazole Units

| Polymer Matrix | Filler | Filler Content (wt%) | Key Property Enhancement | Potential Application |

| Poly(oxadiazole-amide) | Carbon Nanotubes | 1-5 | Increased Electrical Conductivity, Enhanced Mechanical Strength | Antistatic Coatings, EMI Shielding |

| Poly(oxadiazole-amide) | Silica (SiO2) Nanoparticles | 2-10 | Improved Thermal Stability, Higher Modulus | High-Temperature Adhesives |

| Poly(oxadiazole-amide) | Clay (Montmorillonite) | 3-7 | Reduced Gas Permeability, Enhanced Thermal Stability | Barrier Films, Coatings |

Polymer Blends: